

# Technical Guide: (S)- -(4-Biphenylmethyl)-Proline HCl

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## Compound of Interest

Compound Name: *(S)-alpha-(4-biphenylmethyl)-proline-HCl*

CAS No.: 1217722-65-0

Cat. No.: B2416192

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## Advanced Peptidomimetic Scaffold for Drug Discovery & Catalysis

### Executive Summary

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-(4-Biphenylmethyl)-proline

HCl (CAS: 1217722-65-0) is a specialized, non-proteinogenic amino acid derivative used primarily in the development of proteolytically stable peptide therapeutics and as a high-performance chiral organocatalyst.<sup>[1][2]</sup>

Distinguished by its quaternary

-carbon center and the bulky hydrophobic biphenyl side chain, this compound serves two critical functions in medicinal chemistry:

- **Conformational Locking:** It restricts peptide backbone flexibility, stabilizing bioactive secondary structures (e.g.,  
  
-helices,  
  
-turns).[3]
- **Hydrophobic Anchoring:** The biphenyl moiety targets deep hydrophobic pockets (S1' subsites) in enzymes such as metalloproteases and G-protein coupled receptors (GPCRs).  
[3]

## Part 1: Chemical Architecture & Physicochemical Profile[4]

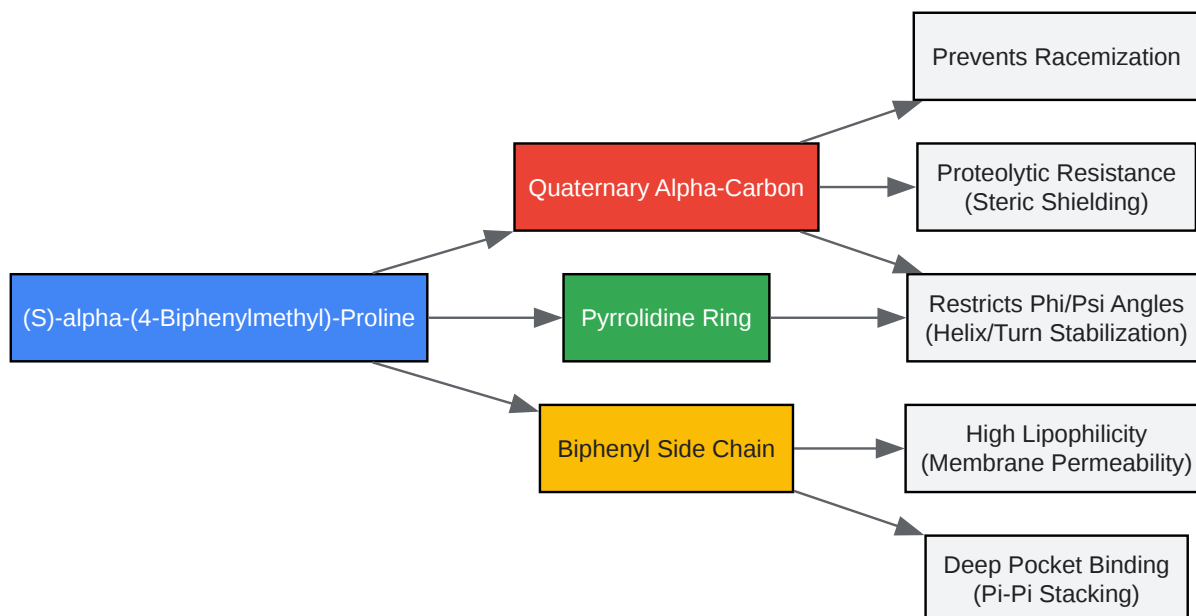
The structural uniqueness of this compound lies in the modification of the proline core at the  
  
-position.[3] Unlike natural L-proline, which has a single hydrogen at the  
  
-carbon, this derivative possesses a quaternary center substituted with a 4-biphenylmethyl group.

### Structural Specifications

Feature	Specification
Chemical Name	(S)-2-(4-biphenylmethyl)pyrrolidine-2-carboxylic acid hydrochloride
CAS Number	1217722-65-0 (HCl salt)
Molecular Formula	
Molecular Weight	317.81 g/mol
Stereochemistry	(S)-Enantiomer (Quaternary  -center)
Solubility	Soluble in MeOH, DMSO, Water (moderate); Insoluble in non-polar organics (as salt)

### Structure-Function Logic

The following diagram illustrates how specific structural motifs translate into functional utility in drug design.



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Figure 1: Mechanistic translation of structural features into pharmacological benefits.

## Part 2: Mechanistic Applications in Drug Development

### 1. Peptidomimetics & Protease Stability

Peptides containing natural proline are susceptible to cleavage by prolyl endopeptidases.[3]

The introduction of the

-biphenylmethyl group creates severe steric hindrance around the amide bond.[3]

- Mechanism: The quaternary center prevents the approach of hydrolytic enzymes, significantly extending the plasma half-life of peptide therapeutics.[3]
- Application: Used in the design of neuroprotective agents and neuropeptide analogues where blood-brain barrier (BBB) penetration (aided by the lipophilic biphenyl group) and metabolic stability are required.[3]

## 2. Targeted Enzyme Inhibition (NEP/ACE)

The biphenyl-methyl moiety is a "privileged scaffold" for targeting the S1' hydrophobic pocket of zinc-metalloproteases, such as Neutral Endopeptidase (NEP) and Angiotensin-Converting Enzyme (ACE).

- **Binding Mode:** The biphenyl group displaces water from the hydrophobic pocket, providing a substantial entropic gain in binding affinity.[3]
- **Relevance:** While structurally distinct from Sacubitril (which uses a -amino acid scaffold), this proline derivative is explored in Next-Gen inhibitors requiring rigidification to improve selectivity between NEP and ACE.

## 3. Asymmetric Organocatalysis

Beyond biology, the compound acts as a chiral catalyst for asymmetric aldol and Mannich reactions.[3]

- **Advantage:** The bulky biphenyl group provides superior stereocontrol compared to standard L-proline, effectively shielding one face of the reaction intermediate (enamine/iminium) to induce high enantiomeric excess (ee).[3]

## Part 3: Experimental Protocols

### Protocol A: Incorporation into Peptides via Solid Phase Synthesis (SPPS)

Due to the steric bulk of the

-substituent, standard coupling protocols often fail.[3] The following high-efficiency protocol is recommended.

Reagents:

- **Resin:** Rink Amide or Wang Resin.[3]
- **Coupling Agents:** HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HOAt.

- Base: DIPEA (N,N-Diisopropylethylamine).[3]

#### Workflow:

- Resin Swelling: Swell resin in DMF for 30 min.
- Deprotection: Remove Fmoc group (if present on resin) using 20% Piperidine/DMF ( min).[3] Wash with DMF.[3]
- Activation (Critical Step):
  - Dissolve (S)-  
-(4-Biphenylmethyl)-proline  
HCl (2.5 eq) in minimal DMF.
  - Add HATU (2.4 eq) and HOAt (2.4 eq).[3]
  - Add DIPEA (5 eq) immediately before adding to resin.[3]
  - Note: Pre-activation for 2-3 mins is permitted, but avoid longer to prevent racemization (though less likely with quaternary centers).
- Coupling:
  - Incubate with resin for 4-6 hours (double coupling recommended).[3]
  - Temperature: elevated temperature ( ) or microwave assistance ( , 5 min) significantly improves yield.[3]
- Monitoring: Use the Chloranil test (standard Kaiser test may be false-negative for secondary amines).[3]

## Protocol B: Quality Control (HPLC Method)

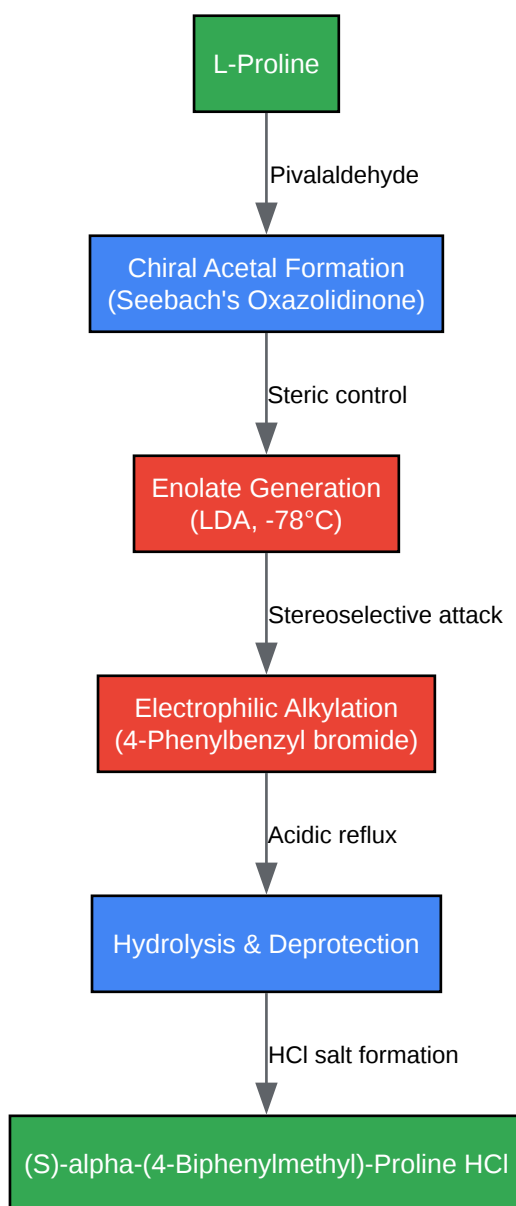
To verify purity and check for diastereomers.[3]

- Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, , mm).[3]
- Mobile Phase A: Water + 0.1% TFA.[3]
- Mobile Phase B: Acetonitrile + 0.1% TFA.[3]
- Gradient: 5% B to 95% B over 20 minutes.
- Detection: UV at 254 nm (strong absorption due to biphenyl).[3]

## Part 4: Synthesis & Manufacturing Logic

The synthesis of

-substituted prolines is non-trivial and typically involves "Self-Reproduction of Chirality" or phase-transfer catalysis.



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Figure 2: General synthetic route via Seebach's Self-Reproduction of Chirality principle.

## References

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- Seebach, D., et al. (1983).[3] Self-Reproduction of Chirality in -Alkylation of Proline. Journal of the American Chemical Society.[3] (Foundational methodology for -alkylation).
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## Sources

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